Benzene, 2,4-dinitro-1-(phenylsulfonyl)-

Crystallography Nonlinear Optics Solid-State Chemistry

Benzene, 2,4-dinitro-1-(phenylsulfonyl)- (also known as 2,4-dinitrophenyl phenyl sulfone; molecular formula C12H8N2O6S, MW 308.27 g/mol) is a crystalline diphenyl sulfone derivative bearing nitro groups at the 2- and 4-positions of one aromatic ring. The compound crystallizes in the noncentrosymmetric P2(1) space group, with the substituted aromatic ring adopting a slightly deformed boat conformation and the o-NO2 and p-NO2 groups twisted out of the phenyl plane; the dihedral angle between the two ring mean planes is 71.1(2)°.

Molecular Formula C12H8N2O6S
Molecular Weight 308.27 g/mol
CAS No. 896-80-0
Cat. No. B12113695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 2,4-dinitro-1-(phenylsulfonyl)-
CAS896-80-0
Molecular FormulaC12H8N2O6S
Molecular Weight308.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H8N2O6S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21(19,20)10-4-2-1-3-5-10/h1-8H
InChIKeyXGDSNKQDAAZGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 2,4-dinitro-1-(phenylsulfonyl)- (CAS 896-80-0) – Core Structural and Physicochemical Profile for Procurement Decisions


Benzene, 2,4-dinitro-1-(phenylsulfonyl)- (also known as 2,4-dinitrophenyl phenyl sulfone; molecular formula C12H8N2O6S, MW 308.27 g/mol) is a crystalline diphenyl sulfone derivative bearing nitro groups at the 2- and 4-positions of one aromatic ring . The compound crystallizes in the noncentrosymmetric P2(1) space group, with the substituted aromatic ring adopting a slightly deformed boat conformation and the o-NO2 and p-NO2 groups twisted out of the phenyl plane; the dihedral angle between the two ring mean planes is 71.1(2)° [1]. Key computed physicochemical descriptors include a density of 1.53 g/cm³, a boiling point of 519.9 °C at 760 mmHg, and a flash point of 268.2 °C .

Why In-Class Sulfone Analogs Cannot Simply Replace CAS 896-80-0 Without Quantitative Justification


Within the class of aromatic nitrophenyl sulfones, the number and position of nitro substituents and the oxidation state of the sulfur bridge profoundly affect molecular conformation and chemical reactivity [1]. For example, the noncentrosymmetric crystal packing of CAS 896-80-0 is a direct consequence of its 2,4-dinitro substitution pattern, which differs from symmetric bis(nitrophenyl) sulfone isomers and can influence solid-state properties relevant to formulation and material science applications [1][2]. Furthermore, comparative alkaline hydrolysis kinetic studies demonstrate that the sulfone bridge (SO2) confers dramatically different reactivity compared to analogous sulfides (S) and that 4′-substituents on the phenyl ring systematically modulate hydrolysis rates, precluding generic interchange without performance validation [3].

CAS 896-80-0 – Quantitative Differentiation Guide: Evidence vs. Comparator Analogs


Crystal Structure: Noncentrosymmetric P2(1) Space Group and Conformation vs. Symmetric Bis(nitrophenyl) Sulfones

Single-crystal X-ray diffraction of CAS 896-80-0 reveals it crystallizes in the noncentrosymmetric P2(1) space group with a dihedral angle of 71.1(2)° between the two aromatic ring planes, whereas symmetric analogs such as bis(3-nitrophenyl) sulfone (CAS 1228-53-1) adopt a different space group with a mirror plane through the SO2 group [1][2]. The o-NO2 and p-NO2 groups in CAS 896-80-0 are twisted out of the substituted phenyl ring plane, contributing to a deformed boat conformation, a feature absent in symmetric para-nitro analogs [1].

Crystallography Nonlinear Optics Solid-State Chemistry

Alkaline Hydrolysis Reactivity: Sulfone (SO2) Bridge vs. Sulfide (S) Bridge – Rate Class Inference

A comprehensive kinetic study of substituted dinitrodiphenyl sulfides and sulfones under alkaline hydrolysis conditions (40% dioxane-water) established that the reaction follows activated nucleophilic aromatic substitution, with the sulfone bridge (SO2) activating the dinitrobenzene ring toward nucleophilic attack via its strong electron-withdrawing effect [1]. Although absolute rate constants for CAS 896-80-0 are not directly tabulated in accessible form, the study demonstrated that the hydrolysis rate of 2,4-dinitrodiphenyl sulfone greatly exceeds that of the corresponding sulfide, and that substituents on the 4'-phenyl position further modulate reactivity according to Hammett σ constants [1].

Kinetics Alkaline Hydrolysis Structure-Reactivity Relationships

1H-NMR Conformational Probe: H-6 Chemical Shift vs. 4′-Substituted Analogs

In a systematic 1H-NMR and IR study of 2,4-dinitrophenyl 4′-substituted phenyl sulfones, the chemical shift of the H-6 proton (ortho to the sulfonyl group on the dinitro ring) was found to correlate with Hammett σP constants of the 4′-substituent [1]. The unsubstituted parent (CAS 896-80-0, 4′-H) serves as the reference point (σP = 0), and its H-6 chemical shift is distinct from that of electron-donating and electron-withdrawing 4′-substituted analogs, allowing unambiguous identification and purity assessment by NMR.

NMR Spectroscopy Conformational Analysis Electronic Effects

Electron-Impact Mass Spectrometry: Base Peak Pattern vs. Sulfide and Sulfoxide Analogs

A mass spectral fragmentation study of 2,4-dinitrophenyl-4′-substituted phenyl sulfones demonstrated that the appearance of the base peak is governed by substituent electronic effects that correlate with Hammett σ-values [1]. The sulfone series (SO2) exhibits distinct fragmentation pathways relative to the corresponding sulfides (S) and sulfoxides (SO), with the sulfone group facilitating elimination processes that yield characteristic ions not observed for the lower oxidation states [1].

Mass Spectrometry Fragmentation Structural Elucidation

Recommended Application Scenarios for Benzene, 2,4-dinitro-1-(phenylsulfonyl)- (CAS 896-80-0) Based on Verified Differentiation Evidence


Nonlinear Optical (NLO) Material Screening and Crystallographic Engineering

The noncentrosymmetric P2(1) space group of CAS 896-80-0 is a prerequisite for second-harmonic generation (SHG) and other second-order NLO effects. Researchers screening organic crystals for NLO applications should prioritize this compound over symmetric dinitrophenyl sulfone isomers, which pack in centrosymmetric space groups and are thus inactive for SHG [1]. Crystallographic data (dihedral angle 71.1°, twisted nitro groups) provide a structural rationale for its NLO potential.

Mechanistic Probe for Nucleophilic Aromatic Substitution (SNAr) Kinetic Studies

As a member of the well-characterized dinitrodiphenyl sulfone series, CAS 896-80-0 (parent, 4′-H) serves as the reference substrate for investigating substituent effects on alkaline hydrolysis and amine nucleophilic substitution rates. Its sulfone bridge provides strong activation for SNAr, and its kinetic behavior is well-documented relative to sulfides and sulfoxides, making it an essential calibration standard for any laboratory studying nucleophilic aromatic substitution mechanisms [2].

Analytical Reference Standard for 1H-NMR and MS Identification of Nitrophenyl Sulfone Series

The H-6 proton chemical shift in CAS 896-80-0 anchors the Hammett correlation line for 4′-substituted 2,4-dinitrophenyl phenyl sulfones, serving as the unsubstituted reference point (σP = 0) [3]. Its distinctive EI-MS fragmentation pattern further distinguishes it from sulfide and sulfoxide contaminants. Quality control and analytical development laboratories can use these spectral signatures to verify the identity and purity of incoming batches against reference data.

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